molecular formula C15H15N3O2S B15098031 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B15098031
M. Wt: 301.4 g/mol
InChI Key: UXYGQOSJWAWJKB-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the desired positions.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Coupling Reaction: The final step involves coupling the benzofuran and thiadiazole moieties through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the acetamide or thiadiazole moieties using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking or biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the thiadiazole moiety.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the benzofuran moiety.

    2-(1-benzofuran-3-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the dimethyl groups.

Uniqueness

The presence of both the benzofuran and thiadiazole moieties, along with the specific substitution pattern, may confer unique biological activities and chemical reactivity to 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H15N3O2S/c1-8-4-9(2)14-11(7-20-12(14)5-8)6-13(19)16-15-18-17-10(3)21-15/h4-5,7H,6H2,1-3H3,(H,16,18,19)

InChI Key

UXYGQOSJWAWJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NN=C(S3)C)C

Origin of Product

United States

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